molecular formula C16H19NO4S2 B3081789 3-[[(4-Tert-butylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid CAS No. 1111300-43-6

3-[[(4-Tert-butylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid

Cat. No.: B3081789
CAS No.: 1111300-43-6
M. Wt: 353.5 g/mol
InChI Key: NSBXTNQCAWMEFB-UHFFFAOYSA-N
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Description

3-[(4-Tert-butylphenyl)sulfonylamino]thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids This compound is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfonylamino group attached to a tert-butylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Tert-butylphenyl)sulfonylamino]thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide as the carbon source.

    Attachment of the Sulfonylamino Group: The sulfonylamino group can be attached through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.

    Substitution with the Tert-butylphenyl Moiety: The final step involves the substitution of the thiophene ring with the tert-butylphenyl moiety, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Tert-butylphenyl)sulfonylamino]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

3-[(4-Tert-butylphenyl)sulfonylamino]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 3-[(4-Tert-butylphenyl)sulfonylamino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)sulfonylamino]thiophene-2-carboxylic acid
  • 3-[(4-Ethylphenyl)sulfonylamino]thiophene-2-carboxylic acid
  • 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid

Uniqueness

3-[(4-Tert-butylphenyl)sulfonylamino]thiophene-2-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from similar compounds with different alkyl substituents.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-16(2,3)11-5-7-12(8-6-11)23(20,21)17(4)13-9-10-22-14(13)15(18)19/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBXTNQCAWMEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an appropriate microwave vessel, a solution of 56 (0.129 g; 0.35 mmol) in dioxane (2 mL) at 25° C. was added aqueous sodium hydroxide (1.5 mL; 3.0 mmol; 2M). The vessel was sealed and brought to 110° C. for 10 minutes via the Biotage Initiator Microwave Synthesizer. Upon cooling to 25° C., the mixture was diluted with water (10 mL) and washed with diethyl ether (5 mL). The aqueous layer was treated with concentrated hydrochloric acid to pH 1 and extracted with dichloromethane (2×20 mL). The organic layers were combined, washed with water (5×25 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the title product (0.54 g).
Name
56
Quantity
0.129 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(4-Tert-butylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[[(4-Tert-butylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid
Reactant of Route 3
3-[[(4-Tert-butylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid
Reactant of Route 4
3-[[(4-Tert-butylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid
Reactant of Route 5
3-[[(4-Tert-butylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid
Reactant of Route 6
3-[[(4-Tert-butylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid

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